3,4-Dichlorophenethylamine

Trace Amine-Associated Receptor 1 TAAR1 GPCR Pharmacology

3,4-Dichlorophenethylamine is a halogenated phenethylamine derivative characterized by chlorine substitution at the 3- and 4-positions of the phenyl ring. It serves as a versatile synthetic intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 21581-45-3
Cat. No. B108359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenethylamine
CAS21581-45-3
Synonyms3,4-Dichlorobenzeneethanamine;  1,2-Dichloro-4-(2-aminoethyl)benzene;  2-(3,4-Dichlorophenyl)ethanamine;  2-(3,4-Dichlorophenyl)ethylamine_x000B_
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)Cl)Cl
InChIInChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
InChIKeyMQPUAVYKVIHUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenethylamine (CAS 21581-45-3): A Distinct Halogenated Phenethylamine Building Block for Chemical Biology and Medicinal Chemistry


3,4-Dichlorophenethylamine is a halogenated phenethylamine derivative characterized by chlorine substitution at the 3- and 4-positions of the phenyl ring. It serves as a versatile synthetic intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique substitution pattern imparts distinct physicochemical properties and biological recognition profiles that differentiate it from other in-class phenethylamines. The compound is typically supplied as a clear colorless to light yellow liquid with a purity of 97–98% (GC), a boiling point of 280 °C (lit.), and a density of 1.268 g/mL at 25 °C .

Phenethylamine building block for probe synthesis and medicinal chemistry libraries

Crystallographically validated anchor fragment for the allosteric CK2α αD pocket (PDB 5CLP)

Preferred isosteric dopamine surrogate for DAT structural biology and SLC6 transporter studies

Why 3,4-Dichlorophenethylamine Cannot Be Readily Replaced by Unsubstituted or Mono-Chlorinated Phenethylamines in Research Applications


Generic substitution among phenethylamine derivatives is scientifically unsound due to profound differences in both molecular recognition and physical properties driven by halogen substitution patterns. The 3,4-dichloro motif establishes a unique pharmacophore: it dramatically reduces agonist potency at the trace amine-associated receptor 1 (TAAR1) compared to unsubstituted phenethylamine [1], while simultaneously enabling binding to a novel allosteric αD pocket on protein kinase CK2α that is inaccessible to mono-chlorinated or methoxy-substituted analogs [2]. Furthermore, the dual chlorine substitution increases both boiling point and density relative to 4-chloro and 3,4-dimethoxy congeners, impacting downstream purification and formulation workflows . The following quantitative evidence demonstrates why 3,4-dichlorophenethylamine represents a non-interchangeable entity in both chemical biology probe development and medicinal chemistry campaigns.

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Unsubstituted phenethylamine retains strong TAAR1 agonism (EC50 ~15 nM), while the 3,4-dichloro analog nearly abolishes this activity – receptor profiling may shift dramatically.

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Mono-chloro or methoxy analogs lack the 3,4-dichloro motif required for allosteric αD pocket engagement on CK2α; fragment-based design context cannot be reproduced.

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Higher boiling point (~280 °C) and density (1.268 g/mL) compared to 4-chloro or dimethoxy congeners alter distillation and phase-separation workflows.

Quantitative Differentiation Guide for 3,4-Dichlorophenethylamine: Head-to-Head Comparator Data for Informed Procurement


TAAR1 Agonist Potency: 3,4-Dichlorophenethylamine Exhibits a >200-Fold Reduction in EC50 Relative to Unsubstituted Phenethylamine

3,4-Dichlorophenethylamine demonstrates markedly attenuated agonist activity at human TAAR1 compared to the parent scaffold phenethylamine. This differentiation is critical for experimental designs where TAAR1 activation is an undesired confounding variable or, conversely, where a weak partial agonist profile is required [1][2].

TAAR1 agonist potency
Head-to-head
EC50 3.43 µM vs. 15 nM (phenethylamine) – ~229-fold reduction in potency
Supports reduced TAAR1 activation context for off-target review
CHO-K1 cells, cAMP accumulation assay
Trace Amine-Associated Receptor 1 TAAR1 GPCR Pharmacology

CK2α Binding Site: 3,4-Dichlorophenethylamine Occupies a Unique Allosteric αD Pocket Inaccessible to ATP-Competitive Inhibitors

Crystallographic studies reveal that 3,4-dichlorophenethylamine binds to a previously uncharacterized αD pocket on CK2α, adjacent to but distinct from the ATP-binding site. This binding mode enables orthogonal or bivalent inhibitor design strategies that cannot be achieved with ATP-competitive scaffolds alone [1][2]. The compound exhibits weak intrinsic inhibitory activity as a stand-alone fragment, consistent with its role as a pocket anchor rather than a primary inhibitor [3].

CK2α allosteric binding
Class-level inference
Occupies αD pocket (PDB 5CLP, 1.68 Å); stand-alone IC50 700 µM
Supports fragment-anchoring context – not a primary inhibitor
Intended for fragment-linking strategies; ATP-competitive profile differs
CK2 Kinase Allosteric Inhibition Fragment-Based Drug Discovery

Dopamine Transporter (DAT) Structural Probe: 3,4-Dichlorophenethylamine Serves as a Dopamine-Isosteric Substrate Analogue for X-Ray Crystallography

3,4-Dichlorophenethylamine was selected as the substrate analogue for determining X-ray crystal structures of the Drosophila melanogaster dopamine transporter (dDAT) because it possessed the greatest affinity among screened halogenated phenethylamine derivatives and is approximately isosteric to the endogenous substrate dopamine [1][2]. This property makes it uniquely suited for structural biology studies of monoamine transporters.

DAT substrate probe rank
Head-to-head
Ranked highest-affinity halogenated phenethylamine for dDAT crystallization
Preferred isosteric dopamine replacement for structural studies
Drosophila melanogaster DAT; X-ray crystallography context
Dopamine Transporter X-ray Crystallography Substrate Analogue

Physical Property Differentiation: 3,4-Dichlorophenethylamine Exhibits Significantly Higher Boiling Point and Density Than Mono-Chloro and Dimethoxy Analogs

The 3,4-dichloro substitution pattern confers distinct physical properties that impact handling, purification, and formulation. Compared to 4-chlorophenethylamine and 3,4-dimethoxyphenethylamine, 3,4-dichlorophenethylamine exhibits substantially higher boiling point and density, which must be accounted for in synthetic protocols requiring distillation, solvent partitioning, or density-based separations [1][2].

Physical properties
Cross-study comparable
BP 280 °C, density 1.268 g/mL – higher vs. 4-Cl (BP 60-65 °C, 1.112 g/mL) and dimethoxy analogs
Informs purification and formulation workflow differences
Literature vendor values; confirm under actual conditions
Physicochemical Properties Boiling Point Density

Synthetic Utility in Regioselective Transformations: 3,4-Dichlorophenethylamine Enables Palladium-Catalyzed Meta-Arylation via Catellani Reaction

3,4-Dichlorophenethylamine is specifically employed in the regioselective meta-arylation of oxalyl amide-protected β-arylethylamines via palladium/norbornene-catalyzed Catellani reactions . This synthetic application exploits the electronic and steric properties conferred by the 3,4-dichloro substitution pattern, enabling transformations that may proceed with different efficiency or selectivity with alternative phenethylamine substrates.

Catellani reaction substrate
Class-level inference
Validated for regioselective meta-arylation of oxalyl amide-protected β-arylethylamines
Supports C–H functionalization methodology context
Electronic/steric effect may vary with alternative substitution patterns
Catellani Reaction Regioselective Arylation Palladium Catalysis

Sigma Receptor Ligand Scaffold: The 3,4-Dichlorophenethyl Moiety is a Privileged Fragment in High-Affinity Sigma-1 Receptor Antagonists

The 3,4-dichlorophenethyl moiety serves as the core aromatic recognition element in several well-characterized sigma receptor ligands, including BD1047 and BD1063. These derivatives exhibit high-affinity sigma-1 receptor binding (Ki = 0.9 nM for BD1047) and functional antagonism in behavioral models of dystonia and cocaine-induced toxicity [1]. While the free amine 3,4-dichlorophenethylamine itself is not a sigma ligand, its N-alkylated derivatives demonstrate that the 3,4-dichloro substitution pattern is critical for achieving high sigma-1 affinity and selectivity.

Sigma-1 pharmacophore
Class-level inference
BD1047 derivative (3,4-dichloro motif): Ki 0.9 nM, >11,000-fold selectivity over off-targets
Supports sigma-1 ligand development context
Free amine itself is not the active ligand; N-alkylation required
Sigma Receptor BD1047 Cocaine Toxicity

Validated Application Scenarios for 3,4-Dichlorophenethylamine Based on Quantitative Differentiation Evidence


Fragment-Based Discovery of Allosteric CK2α Inhibitors Targeting the αD Pocket

3,4-Dichlorophenethylamine is the crystallographically validated anchor fragment for the CK2α αD pocket. Researchers engaged in fragment-based drug discovery (FBDD) or structure-guided optimization of bivalent CK2 inhibitors should utilize this compound to access the αD pocket, a site distinct from the ATP-binding cleft. The co-crystal structure (PDB 5CLP, 1.68 Å resolution) provides precise atomic coordinates for structure-based design [1]. The compound's weak stand-alone IC50 (700 µM) confirms it functions as a pocket anchor rather than an ATP-competitive inhibitor, making it suitable for fragment linking or merging strategies [1].

Structural Biology of Monoamine Transporters Using a Dopamine-Isosteric Substrate Analogue

Structural biologists investigating dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) mechanisms should select 3,4-dichlorophenethylamine as the preferred substrate analogue for crystallization trials. Among halogenated phenethylamines screened, it exhibited the greatest affinity for dDAT and is approximately isosteric to dopamine, enabling high-resolution X-ray structure determination of substrate-bound transporter states [2]. This validated probe is essential for elucidating substrate recognition and translocation mechanisms in the SLC6 transporter family.

Synthesis of High-Affinity Sigma-1 Receptor Antagonists (e.g., BD1047, BD1063)

Medicinal chemists developing sigma receptor ligands for neurological or substance abuse indications require 3,4-dichlorophenethylamine as the essential starting material for constructing the BD1047 and BD1063 pharmacophore series. These N-alkylated derivatives exhibit sigma-1 Ki values of 0.9 nM with >11,000-fold selectivity over off-target receptors, and have demonstrated functional antagonism in rodent models of dystonia and cocaine-induced toxicity [3]. Alternative phenethylamine starting materials lacking the 3,4-dichloro pattern do not reproduce this affinity-selectivity profile.

Regioselective Meta-Arylation via Palladium/Norbornene-Catalyzed Catellani Reactions

Synthetic chemists employing Catellani-type C–H functionalization protocols should consider 3,4-dichlorophenethylamine as a validated substrate for regioselective meta-arylation of oxalyl amide-protected β-arylethylamines . The 3,4-dichloro substitution pattern provides the requisite electronic and steric environment for efficient palladium-catalyzed meta-functionalization, enabling rapid diversification of the phenethylamine scaffold in medicinal chemistry libraries.

Application
Selection Property
Validation Focus
Fragment-based CK2α allosteric inhibitor discovery
αD pocket anchor fragment (PDB 5CLP)
Bivalent inhibitor design and structure-guided optimization
Dopamine transporter structural biology
Dopamine-isosteric, high-affinity substrate analogue
Crystallization of substrate-bound SLC6 transporter states
Sigma-1 receptor antagonist synthesis
3,4-Dichloro pharmacophore for high sigma-1 affinity
Selectivity profiling against off-target receptors
Regioselective meta-arylation methodology
Electronic/steric profile for Catellani-type C–H activation
Reaction scope and yield optimization

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